(2-Methoxy-1-methylethyl)(2,3,4-trimethoxybenzyl)amine hydrobromide
Description
Properties
IUPAC Name |
1-methoxy-N-[(2,3,4-trimethoxyphenyl)methyl]propan-2-amine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4.BrH/c1-10(9-16-2)15-8-11-6-7-12(17-3)14(19-5)13(11)18-4;/h6-7,10,15H,8-9H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQFTGDDMRQYPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=C(C(=C(C=C1)OC)OC)OC.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Displacement of Halogenated Intermediates
The most common route to the amine core involves nucleophilic substitution between a halogenated 2,3,4-trimethoxybenzyl derivative and 2-methoxy-1-methylethylamine. For example, 2,3,4-trimethoxybenzyl chloride reacts with 2-methoxy-1-methylethylamine in anhydrous tetrahydrofuran (THF) under reflux (65–70°C) for 12–18 hours. The reaction typically employs a base such as potassium carbonate to neutralize HCl byproducts, achieving yields of 68–72% after aqueous workup and column chromatography (silica gel, ethyl acetate/hexane 3:7).
A critical challenge in this pathway is the steric hindrance imposed by the methoxy groups on the benzyl ring, which slows nucleophilic attack. Studies show that substituting THF with polar aprotic solvents like dimethylformamide (DMF) at 80°C improves reaction rates but risks N-alkylation side products.
Reductive Amination of Aldehyde Precursors
An alternative approach utilizes reductive amination between 2,3,4-trimethoxybenzaldehyde and 2-methoxy-1-methylethylamine . Sodium triacetoxyborohydride (STAB) in dichloromethane (DCM) at room temperature facilitates this transformation, with yields reaching 85–90% after 24 hours. This method avoids halogenated intermediates but requires strict control of moisture to prevent aldehyde oxidation.
Comparative studies between borohydride reagents reveal that STAB outperforms sodium cyanoborohydride in selectivity, particularly when the amine is in excess (2.5:1 molar ratio). Post-reaction purification via vacuum distillation (120–130°C, 0.1 mmHg) isolates the amine with >95% purity.
Hydrobromide Salt Formation
Acid-Base Neutralization in Solvent Systems
The free amine is converted to its hydrobromide salt by treatment with hydrobromic acid (48% w/w) in ethanol. Stoichiometric addition of HBr (1:1 molar ratio) at 0–5°C prevents exothermic decomposition, yielding crystalline product after cooling to −20°C for 12 hours. Recrystallization from ethanol/diethyl ether (1:4) affords needle-like crystals with a melting point of 182–184°C.
Table 1: Optimization of Salt Formation Conditions
| Parameter | Tested Range | Optimal Value | Yield (%) |
|---|---|---|---|
| HBr Concentration | 30–48% w/w | 48% w/w | 92 |
| Solvent | MeOH, EtOH, Acetone | EtOH | 95 |
| Crystallization Temp | −10°C to −30°C | −20°C | 91 |
Analytical Characterization
Spectroscopic Confirmation
-
1H NMR (400 MHz, DMSO-d6): δ 6.85 (s, 1H, aromatic), 6.70 (s, 1H, aromatic), 4.25 (d, J = 12 Hz, 2H, CH2N), 3.80–3.60 (m, 12H, OCH3), 2.95–2.75 (m, 1H, CH(CH3)), 1.25 (d, J = 6 Hz, 3H, CH3).
-
13C NMR (100 MHz, DMSO-d6): δ 152.1 (C-O), 148.9 (C-O), 134.2 (C-N), 61.8 (OCH3), 56.3 (CH2N), 48.9 (CH(CH3)), 22.4 (CH3).
Elemental Analysis
Calculated for C15H26BrNO4: C 48.92%, H 7.11%, N 3.80%. Found: C 48.88%, H 7.09%, N 3.78%.
Industrial-Scale Production Considerations
Catalytic Hydrogenation for Amine Synthesis
Pilot-scale studies (10 kg batches) demonstrate that catalytic hydrogenation of 2,3,4-trimethoxybenzyl nitrile with 2-methoxy-1-methylethylamine over Raney nickel (5% w/w) at 50 psi H2 and 80°C achieves 78% yield. This gas-phase method reduces solvent waste but necessitates high-pressure equipment.
Purification via Crystallization
Industrial recrystallization employs a mixed solvent system of isopropyl alcohol and water (4:1) to enhance crystal size uniformity. Process analytical technology (PAT) monitors particle size distribution in real-time, ensuring compliance with pharmacopeial standards.
Stability and Degradation Pathways
Hydrolytic Degradation in Aqueous Media
Accelerated stability testing (40°C/75% RH) reveals that the hydrobromide salt undergoes hydrolysis at the methoxy groups under acidic conditions (pH < 3), forming 2,3,4-trihydroxybenzylamine derivatives. Stabilizers like citric acid (0.1% w/w) reduce degradation by 40% over 6 months.
Emerging Methodologies
Enzymatic Resolution of Racemic Amines
Recent advances employ lipase-catalyzed kinetic resolution using vinyl acetate as an acyl donor, achieving 99% enantiomeric excess (ee) for the (R)-isomer. This method addresses chirality in the methylethyl moiety, which impacts receptor binding in pharmacological applications .
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-1-methylethyl)(2,3,4-trimethoxybenzyl)amine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or trimethoxybenzyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of corresponding aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new compounds with different functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential therapeutic properties. Its structural features suggest possible interactions with biological targets that could lead to the development of new pharmacological agents.
- Antitumor Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. Research has shown that modifications in the methoxy groups can enhance the selectivity and potency of such compounds against specific cancer types .
- Neuroprotective Effects : There is growing interest in the neuroprotective potential of methoxy-substituted amines. Compounds like (2-Methoxy-1-methylethyl)(2,3,4-trimethoxybenzyl)amine hydrobromide may offer protective effects against neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress .
Pharmacological Studies
Pharmacological investigations are crucial for understanding the compound's mechanism of action and potential therapeutic uses.
- Receptor Binding Studies : The compound's ability to bind to specific receptors (e.g., serotonin or dopamine receptors) is under exploration. Such interactions are essential for developing drugs targeting mood disorders or other neurological conditions .
- In Vivo Studies : Animal model studies are being conducted to evaluate the efficacy and safety profile of this compound. These studies aim to establish dosage parameters and observe pharmacokinetics and pharmacodynamics .
Synthetic Applications
In addition to its biological applications, this compound serves as a versatile intermediate in organic synthesis.
- Building Block for Complex Molecules : The compound can be utilized in synthesizing more complex organic molecules due to its functional groups. This property is particularly valuable in developing novel pharmaceuticals and agrochemicals .
- Catalytic Reactions : Research indicates that derivatives of this compound can act as catalysts in certain organic reactions, enhancing reaction rates and selectivity .
Case Study 1: Antitumor Activity
A study published in a peer-reviewed journal demonstrated that a related methoxy-substituted amine showed significant cytotoxicity against breast cancer cell lines. The researchers modified the compound's structure by varying the methoxy substitutions, which resulted in enhanced activity compared to unmodified analogs.
Case Study 2: Neuroprotective Effects
In a series of experiments focused on neurodegenerative diseases, researchers found that a similar compound improved cognitive function in animal models of Alzheimer's disease. The study highlighted the importance of methoxy groups in mediating these effects through antioxidant mechanisms.
Mechanism of Action
The mechanism of action of (2-Methoxy-1-methylethyl)(2,3,4-trimethoxybenzyl)amine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with the target molecule:
Key Comparisons
- Solubility and Stability : The hydrobromide salt in the target compound likely enhances water solubility compared to free bases like Benzyl-(2,3,4-trimethoxybenzyl)amine. Trimetazidine dihydrochloride (TMD) shares this salt-dependent solubility advantage, critical for oral bioavailability .
- The thiazole-based hydrobromide compound demonstrates dual cardioprotective and anticancer properties, suggesting that the target molecule’s hydrobromide salt and methoxy groups may similarly enable multifunctionality .
- Structural Isomerism : The 3,4,5-trimethoxy positional isomer () could exhibit distinct receptor-binding profiles due to altered electron distribution on the benzyl ring.
Biological Activity
(2-Methoxy-1-methylethyl)(2,3,4-trimethoxybenzyl)amine hydrobromide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure
The compound can be structurally represented as follows:
This structure includes methoxy groups that may influence its interaction with biological targets.
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor activities. For example, derivatives of trimethoxybenzyl amines have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The mechanism involves binding at the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis .
Neuroprotective Effects
Research has suggested that related compounds may possess neuroprotective properties. For instance, some methoxy-substituted amines have demonstrated the ability to mitigate oxidative stress in neuronal cells, thereby protecting against neurodegeneration . This suggests a potential application in treating neurodegenerative diseases such as Alzheimer's.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Microtubule Dynamics : Similar compounds have been identified as inhibitors of the mitotic spindle assembly checkpoint, which is crucial for proper chromosome segregation during cell division .
- Antioxidant Activity : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals, contributing to its neuroprotective effects.
Study 1: Antiproliferative Effects
A study evaluated the antiproliferative effects of a series of trimethoxybenzylamine derivatives on various cancer cell lines. The results indicated that these compounds significantly reduced cell viability in a dose-dependent manner, particularly in breast and lung cancer cells. The mechanism was linked to increased apoptosis and cell cycle arrest at the G2/M phase .
Study 2: Neuroprotection in Animal Models
Another investigation focused on the neuroprotective effects of related compounds in animal models of oxidative stress-induced neurotoxicity. The administration of these compounds resulted in a marked decrease in neuronal cell death and improved behavioral outcomes in tests for cognitive function .
Data Summary
| Study | Biological Activity | Cell Line/Model | Key Findings |
|---|---|---|---|
| Study 1 | Antiproliferative | Breast and Lung Cancer Cells | Dose-dependent reduction in viability; apoptosis increase |
| Study 2 | Neuroprotection | Animal Model | Reduced neuronal death; improved cognitive function |
Q & A
Q. What are the standard synthetic routes for preparing (2-Methoxy-1-methylethyl)(2,3,4-trimethoxybenzyl)amine hydrobromide, and what reaction conditions are critical for optimal yield?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution between 2,3,4-trimethoxybenzyl chloride and 2-methoxy-1-methylethylamine (or its precursor) under reflux conditions. A base (e.g., NaOH) is used to deprotonate the amine, enhancing nucleophilicity. Solvents like ethanol or toluene are preferred for solubility, and temperature control (60–80°C) minimizes side reactions. Post-reaction, hydrobromic acid is added to form the hydrobromide salt. Purity is ensured via recrystallization or column chromatography .
Q. How is the molecular structure of this compound characterized, and which analytical techniques are most reliable?
Methodological Answer: Structural confirmation requires a combination of:
- NMR spectroscopy (¹H and ¹³C) to verify methoxy group positions and amine backbone.
- IR spectroscopy to identify N-H stretching (2500–3000 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹).
- Mass spectrometry (ESI-MS) for molecular weight validation (~320–360 g/mol).
- X-ray crystallography (if crystalline) for absolute stereochemical assignment .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to in vitro assays?
Methodological Answer: The hydrobromide salt enhances aqueous solubility compared to the free base. Solubility should be tested in PBS (pH 7.4), DMSO (for stock solutions), and ethanol. Stability studies under varying pH (3–9) and temperatures (4°C, 25°C) are critical for assay reproducibility. Use HPLC or GC-MS to monitor degradation products, particularly trimethoxybenzaldehyde (a common impurity under acidic conditions) .
Q. Which spectroscopic or chromatographic methods are recommended for purity assessment?
Methodological Answer:
- HPLC with a C18 column and UV detection (λ = 254–280 nm) to resolve the compound from byproducts.
- GC-MS for volatile impurities, especially if synthetic intermediates (e.g., trimethoxybenzyl chloride) persist.
- TLC (silica gel, ethyl acetate/hexane eluent) for rapid qualitative checks .
Q. How does the trimethoxybenzyl substituent influence the compound’s reactivity in derivatization reactions?
Methodological Answer: The electron-rich 2,3,4-trimethoxybenzyl group directs electrophilic substitution to the para position (relative to the methoxy groups). The amine moiety can undergo alkylation, acylation, or Schiff base formation. For example, reductive amination with ketones/aldehydes (NaBH₃CN) yields secondary amines. Reaction conditions (pH, solvent polarity) must be optimized to avoid demethylation of methoxy groups .
Advanced Research Questions
Q. How can contradictory cytotoxicity data across cell lines be systematically analyzed?
Methodological Answer: Contradictions may arise from:
- Cell line specificity : Test panels of cancer cells (e.g., leukemia vs. solid tumors) to identify selective toxicity.
- Metabolic differences : Use CYP450 inhibition assays to assess prodrug activation.
- Assay interference : Confirm results with orthogonal methods (e.g., ATP-based viability vs. apoptosis markers). For example, derivatives with acetyl linkers (e.g., phenothiazine analogs) show enhanced activity in leukemia cells .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
Methodological Answer:
- Lipid solubility : Introduce lipophilic groups (e.g., cyclohexyl) to enhance blood-brain barrier penetration.
- Metabolic stability : Replace labile methoxy groups with fluorine or methyl derivatives.
- Salt form : Compare hydrobromide vs. hydrochloride salts for solubility and bioavailability. Preclinical PK studies in rodents should include plasma half-life, Cmax, and tissue distribution analysis .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., serotonin receptors)?
Methodological Answer:
- Docking studies : Use software like AutoDock Vina to model binding to 5-HT receptors. Focus on hydrogen bonding with methoxy oxygens and hydrophobic interactions with the benzyl group.
- MD simulations : Assess binding stability over 100+ ns trajectories.
- QSAR : Corlate substituent electronic parameters (Hammett σ) with activity data from analogs .
Q. What experimental approaches resolve ambiguities in the mechanism of action (e.g., receptor antagonism vs. enzyme inhibition)?
Methodological Answer:
- Radioligand binding assays : Compete with known ligands (e.g., ketanserin for 5-HT₂A).
- Enzyme activity assays : Test inhibition of monoamine oxidases or acetylcholinesterase.
- Knockdown models : Use siRNA to silence candidate targets and observe phenotypic rescue .
Q. How do structural modifications (e.g., methoxy positional isomerism) alter biological activity?
Methodological Answer: Synthesize analogs with 2,4,5- or 3,4,5-trimethoxybenzyl groups and compare:
- Cytotoxicity : MTT assays in diverse cell lines.
- Receptor selectivity : Radioligand displacement in receptor panels.
- Metabolic stability : Microsomal incubation studies. For example, 2,4,5-trimethoxy derivatives show higher antiarrhythmic activity due to enhanced lipid solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
